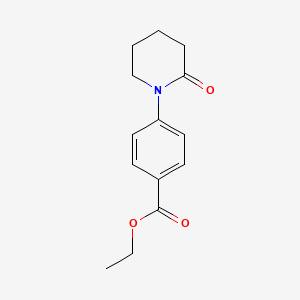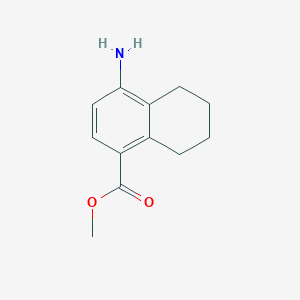
9-hydroxy-2E-decenoic acid
概要
説明
9-Hydroxy-2E-decenoic acid: is a naturally occurring compound found in the secretions of honeybees, specifically in royal jelly and the mandibular glands of worker bees. It plays a crucial role in the development and maintenance of the bee colony’s social structure. This compound is known for its various biological activities, including antibacterial, anti-inflammatory, and wound-healing properties .
準備方法
Synthetic Routes and Reaction Conditions
Several synthetic approaches have been developed for the preparation of 9-hydroxy-2E-decenoic acid. One common method involves the oxidation of readily available alcohols using TEMPO catalysis, followed by Doebner-Knoevenagel reactions between the resulting aldehydes and malonic acid . Another approach involves the partial ozonolysis of butadiene telomers, followed by selective oxidation and alkylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of environmentally friendly reagents and simple synthetic procedures to ensure high yield and selectivity. The combination of inexpensive reagents and scalable processes makes this approach suitable for large-scale production .
化学反応の分析
Types of Reactions
9-Hydroxy-2E-decenoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 9-oxo-2E-decenoic acid.
Reduction: Formation of saturated hydroxy acids.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: TEMPO, hydrogen peroxide, and silver nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 9-Oxo-2E-decenoic acid.
Reduction: Saturated hydroxy acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-Hydroxy-2E-decenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its role in honeybee colony maintenance and development.
Medicine: Investigated for its antibacterial, anti-inflammatory, and wound-healing properties.
作用機序
The mechanism of action of 9-hydroxy-2E-decenoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of histone deacetylase activity, leading to changes in gene expression and cellular functions. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .
類似化合物との比較
Similar Compounds
10-Hydroxy-2E-decenoic acid: Another component of honeybee secretions with similar biological activities.
9-Oxo-2E-decenoic acid: The oxidized form of 9-hydroxy-2E-decenoic acid with distinct biological properties.
Uniqueness
This compound is unique due to its specific role in honeybee colony maintenance and its wide range of biological activities. Its ability to modulate histone deacetylase activity and its antibacterial properties make it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
(E)-9-hydroxydec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLNYYGAKHAOJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCC/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)












